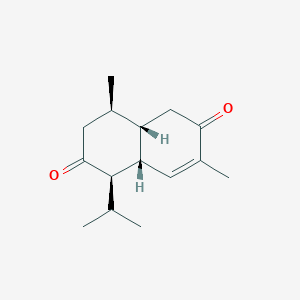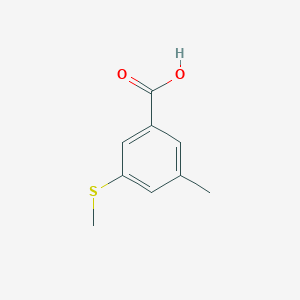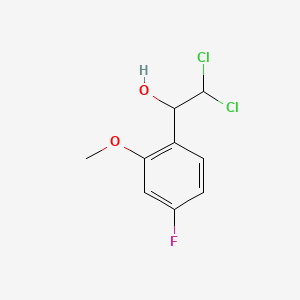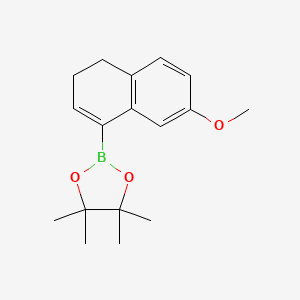![molecular formula C12H22N2O2S B14028472 Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a thia-azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Tert-butyl 7-oxo-2-azaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with an oxo group instead of a thia group.
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate: Contains an additional nitrogen atom in the ring system.
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: Contains a hydroxy group and a dioxide moiety.
Uniqueness: Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the thia-azaspiro ring system and the methylamino group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H22N2O2S |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)5-9(13-4)6-17-12/h9,13H,5-8H2,1-4H3 |
InChI Key |
HZLHCTQHOXLVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



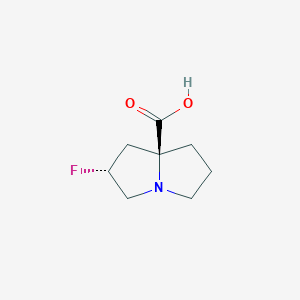
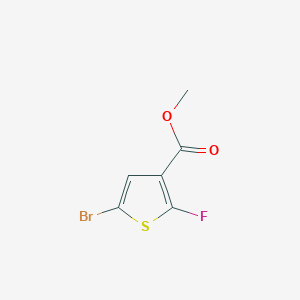
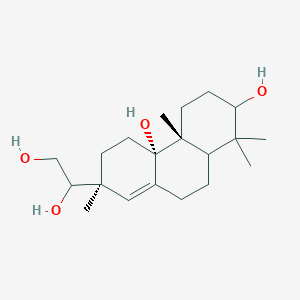
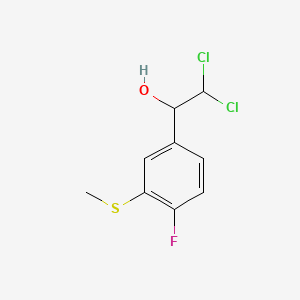
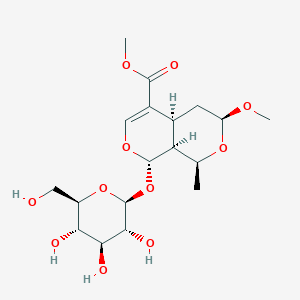
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
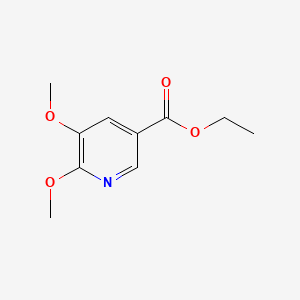

![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
